molecular formula C30H35NO9 B13848649 N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide

Cat. No.: B13848649
M. Wt: 553.6 g/mol
InChI Key: TWXLLCNCSDELMS-ZZJDVIINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves multiple steps. The starting material, dextromethorphan, undergoes a series of reactions including demethylation, benzyloxycarbonyl protection, and glucuronidation . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide can undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or demethylated compounds .

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of dextromethorphan, it may interact with the central nervous system, particularly the NMDA (N-methyl-D-aspartate) receptors . This interaction can influence neurotransmission and modulate various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide is unique due to its specific structure and metabolic origin. Its glucuronide conjugation enhances its solubility and facilitates its excretion from the body . This property makes it particularly useful in studying the metabolism and pharmacokinetics of dextromethorphan .

Properties

Molecular Formula

C30H35NO9

Molecular Weight

553.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-phenylmethoxycarbonyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C30H35NO9/c32-23-24(33)26(27(35)36)40-28(25(23)34)39-19-10-9-18-14-22-20-8-4-5-11-30(20,21(18)15-19)12-13-31(22)29(37)38-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22-26,28,32-34H,4-5,8,11-14,16H2,(H,35,36)/t20-,22+,23+,24+,25-,26+,28-,30+/m1/s1

InChI Key

TWXLLCNCSDELMS-ZZJDVIINSA-N

Isomeric SMILES

C1CC[C@]23CCN([C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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